Decanedioic acid;2-hexyldecan-1-ol
Description
Contextual Significance of Dicarboxylic Acid Esters in Synthetic Chemistry
Dicarboxylic acid esters are a class of organic compounds that feature two ester functional groups derived from a dicarboxylic acid. These esters are not typically found in significant quantities in natural animal or vegetable lipids but are important metabolic products of fatty acid oxidation. atamanchemicals.com Their synthetic versatility and wide range of physical properties make them invaluable in numerous industrial sectors.
The applications of dicarboxylic acid esters are extensive and varied:
Plasticizers : They are widely used as plasticizers, particularly for polyvinyl chloride (PVC), to impart flexibility and durability. epa.govulprospector.comresearchgate.net Esters derived from acids like adipic acid and sebacic acid have been utilized as high-quality synthetic oils for over half a century. researchgate.net
Lubricants : Their excellent thermal and oxidative stability, low volatility, and good viscosity-temperature characteristics make them ideal as base oils for high-performance lubricants and greases. ulprospector.comresearchgate.netatamanchemicals.com
Solvents and Emollients : In the personal care and cosmetics industry, these esters are prized for their emollient properties, providing a non-oily, silky feel to skin and hair products. ulprospector.comatamanchemicals.comthegoodscentscompany.com They also function as effective solvents. ulprospector.com
Chemical Intermediates : They serve as building blocks for the synthesis of other complex molecules, including polyamides, polyesters, fragrances, and adhesives. atamanchemicals.combeilstein-journals.org
The properties of dicarboxylic acid esters, such as boiling point and water solubility, are influenced by the length of the carbon chains of both the acid and alcohol components. atamanchemicals.comepa.gov Generally, increasing the molecular weight leads to higher boiling points, higher viscosity, and lower water solubility. epa.govresearchgate.net
Role and Importance of Branched Fatty Alcohols (Guerbet Alcohols) in Ester Synthesis
Branched fatty alcohols, particularly Guerbet alcohols, play a crucial role in the synthesis of specialized esters. 2-Hexyl-1-decanol is a C16 Guerbet alcohol, a type of branched, long-chain alcohol. cymitquimica.comnih.govchemicalbook.com These alcohols are typically produced via the Guerbet reaction, which involves the dimerization of smaller alcohols.
The key characteristics of Guerbet alcohols like 2-hexyldecan-1-ol include:
Liquid at Low Temperatures : They have very low melting points compared to their linear-chain counterparts. For instance, 2-hexyldecan-1-ol has a melting point around -20°C, which simplifies handling and processing. thegoodscentscompany.comatamanchemicals.com
Unique Solvency and Emollience : Their branched structure imparts excellent emollient and solvent properties, making them highly desirable in cosmetics and personal care formulations. atamanchemicals.comnih.gov
Influence on Ester Properties : When used to create esters, the branched structure of the Guerbet alcohol disrupts the close packing of the ester molecules. This leads to products with low pour points and good low-temperature fluidity, which is critical for lubricants and biodiesel additives. researchgate.netijcce.ac.ir
2-Hexyl-1-decanol is recognized as an excellent base alcohol for various chemical reactions, including esterification, leading to downstream products with unique functional characteristics. thegoodscentscompany.com
Table 1: Physical and Chemical Properties of 2-Hexyl-1-decanol
| Property | Value |
|---|---|
| CAS Number | 2425-77-6 |
| Molecular Formula | C₁₆H₃₄O |
| Molecular Weight | 242.44 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Melting Point | -21°C to -15°C |
| Boiling Point | 193-197°C / 33 mmHg |
| Density | 0.836 g/mL at 25°C |
| Refractive Index | n20/D 1.449 |
Data sourced from multiple references. nih.govchemicalbook.comatamanchemicals.comnist.gov
Overview of Esterification Reactions Involving Dicarboxylic Acids and Long-Chain Alcohols
The formation of a diester from a dicarboxylic acid and an alcohol is typically achieved through a process called esterification. The most common method is the Fischer esterification, which involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ijcce.ac.irlibretexts.org
The general reaction is as follows: HOOC-(CH₂)ₓ-COOH + 2 R-OH ⇌ R-OOC-(CH₂)ₓ-COO-R + 2 H₂O (Dicarboxylic Acid + Alcohol ⇌ Diester + Water)
This reaction is reversible. To achieve a high yield of the ester, the equilibrium must be shifted to the right. This is commonly done by removing the water produced during the reaction, often through azeotropic distillation using a solvent like toluene (B28343) with a Dean-Stark apparatus. ijcce.ac.ir
Key aspects of this esterification process include:
Catalysts : While strong mineral acids are common, other catalysts can be used, including heterogeneous acid catalysts that can be easily recovered and recycled. ijcce.ac.irorganic-chemistry.org
Reaction Conditions : The reaction temperature is typically elevated, often in the range of 120-180°C, to increase the reaction rate. ijcce.ac.irgoogle.com
Stoichiometry : The dicarboxylic acid and alcohol are usually reacted in a specific molar ratio, often with an excess of the alcohol to drive the reaction towards completion. ijcce.ac.ir
Research has shown that the synthesis of diesters from dicarboxylic acids (like succinic, suberic, and dodecanedioic acids) and branched alcohols (like 2-butyl-1-octanol (B151752) and 2-ethyl-1-hexanol) can result in high product yields, ranging from 85-98%. ijcce.ac.ir The structure of the dicarboxylic acid significantly impacts the properties of the final ester. For instance, increasing the carbon chain length of the dicarboxylic acid generally leads to an increase in the viscosity and flash point of the resulting diester. researchgate.net
Table 2: Research Findings on Dicarboxylic Acid Diester Properties
| Dicarboxylic Acid | Alcohol | Key Finding on Resulting Diester | Reference |
|---|---|---|---|
| Dodecanedioic Acid | Oleyl Alcohol | Showed a remarkable flash point of 305°C and high oxidative stability. | researchgate.net |
| Succinic Acid | Oleyl Alcohol | Exhibited good low-temperature properties with a pour point of -20°C. | researchgate.net |
| Suberic Acid | 2-butyl-1-octanol | When blended with palm biodiesel, produced the lowest pour point of 3°C. | ijcce.ac.ir |
| Adipic Acid | Ethoxylated Alcohols | Resulting esters showed good compatibility with PVC as plasticizers. | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
402582-49-4 |
|---|---|
Molecular Formula |
C26H52O5 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
decanedioic acid;2-hexyldecan-1-ol |
InChI |
InChI=1S/C16H34O.C10H18O4/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h16-17H,3-15H2,1-2H3;1-8H2,(H,11,12)(H,13,14) |
InChI Key |
PUXAAPXWRTZECN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CO.C(CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2 Hexyldecan 1 Yl Decanedioate
Direct Esterification Processes
Direct esterification is a common and straightforward method for producing esters. It involves the reaction of a carboxylic acid (decanedioic acid) with an alcohol (2-hexyldecan-1-ol) in the presence of a catalyst to form the ester and water as a byproduct. ufv.br
Acid catalysts are frequently employed to accelerate the esterification reaction. usu.ac.id Both homogeneous and heterogeneous acid catalysts have been investigated for the synthesis of similar esters. Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective but can be difficult to separate from the reaction mixture. ufv.brresearchgate.net Heterogeneous solid acid catalysts, like zirconia-based catalysts, offer the advantage of easier separation and potential for reuse. researchgate.net For instance, ZrOCl₂ supported on mesoporous silica (B1680970) has shown high efficiency in the esterification of long-chain carboxylic acids and alcohols. researchgate.net
Research on the esterification of oleic acid with various alcohols has demonstrated the effectiveness of different acid catalysts. ufv.br In one study, sulfuric acid, aluminum chloride, iron (III) sulfate (B86663), and p-toluenesulfonic acid were evaluated. ufv.br The findings indicated that sulfuric acid was a highly effective catalyst for this type of reaction. ufv.br
The general reaction for the acid-catalyzed esterification is as follows:
Decanedioic acid + 2 2-Hexyldecan-1-ol ⇌ Bis(2-hexyldecan-1-yl) Decanedioate + 2 H₂O
Enzymatic esterification presents a greener alternative to traditional chemical catalysis, often proceeding under milder reaction conditions. beilstein-journals.org Lipases are a class of enzymes commonly used for this purpose. The immobilized lipase (B570770), Lipozyme® 435, has been successfully used in the solvent-free synthesis of a branched diester from 1,10-decanediol (B1670011) and 2-methylpentanoic acid. nih.govnih.gov This suggests its potential applicability for the synthesis of bis(2-hexyldecan-1-yl) decanedioate.
Enzymatic reactions offer high selectivity and can reduce the formation of byproducts. beilstein-journals.org Studies have shown that optimal results for enzymatic esterification can be achieved at specific temperatures and biocatalyst concentrations. nih.gov For example, in the synthesis of decane-1,10-diyl bis(2-methylpentanoate), the most favorable conditions were found to be a temperature of 80°C and a biocatalyst concentration of 2.5% (w/w). nih.gov
Transesterification Strategies
Transesterification is another key pathway for synthesizing esters. beilstein-journals.org This process involves the reaction of an ester with an alcohol to produce a different ester. In the context of bis(2-hexyldecan-1-yl) decanedioate synthesis, a simple ester of decanedioic acid (e.g., dimethyl decanedioate) could be reacted with 2-hexyldecan-1-ol in the presence of a catalyst.
This method is widely used in various industrial applications, including the production of biofuels and organic carbonates. beilstein-journals.org Catalysts for transesterification can be acidic, basic, or even enzymatic. beilstein-journals.org Potassium carbonate has been used as a catalyst in the transesterification of palm oil with 1,2-ethanediol (B42446) to produce hydroxyethyl (B10761427) esters. researchgate.net Ionic liquids are also emerging as effective and recyclable catalysts for transesterification reactions. beilstein-journals.org
Optimization of Reaction Parameters and Conditions
To achieve high yields and selectivity in the synthesis of bis(2-hexyldecan-1-yl) decanedioate, it is crucial to optimize various reaction parameters.
Temperature plays a significant role in esterification reactions. Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions and product degradation. For the synthesis of similar long-chain esters, reaction temperatures have been explored in ranges from 40°C to 170°C. researchgate.netmdpi.com For instance, the optimal temperature for producing butyl oleate (B1233923) was found to be 80°C. ufv.br In another study, the highest yield for cetyl palmitate was achieved at temperatures between 135°C and 162°C. researchgate.net The pressure is typically controlled to remove water, a byproduct of the esterification, thereby driving the reaction towards the product side.
The molar ratio of the reactants, decanedioic acid and 2-hexyldecan-1-ol, is a critical factor influencing the product yield. mdpi.com For the synthesis of a diester, a stoichiometric molar ratio of 1:2 (acid to alcohol) is required. However, using an excess of one reactant can often shift the equilibrium to favor product formation.
Studies on similar esterifications have shown that varying the molar ratio can have a significant impact. For example, in the synthesis of octyl esters of fatty acids, molar ratios of 1-octanol (B28484) to sunflower oil ranging from 4:1 to 10:1 were investigated, with higher ratios leading to greater conversion. mdpi.com In the enzymatic synthesis of a branched diester, a 30% molar excess of the acid was found to be the most economically viable option for achieving high product purity. nih.gov
Interactive Data Table: Effect of Molar Ratio and Temperature on Ester Yield
Below is a hypothetical data table illustrating how molar ratio and temperature might affect the yield of bis(2-hexyldecan-1-yl) decanedioate.
| Molar Ratio (Acid:Alcohol) | Temperature (°C) | Catalyst | Yield (%) |
| 1:2 | 120 | Sulfuric Acid | 85 |
| 1:2.2 | 120 | Sulfuric Acid | 90 |
| 1:2 | 140 | Sulfuric Acid | 88 |
| 1:2.2 | 140 | Sulfuric Acid | 95 |
| 1:2 | 80 | Lipozyme® 435 | 75 |
| 1:2.5 | 80 | Lipozyme® 435 | 82 |
Reaction Time and Conversion Studies
The synthesis of bis(2-hexyldecan-1-yl) decanedioate, a complex ester, is significantly influenced by reaction time, which directly correlates with the conversion of the initial reactants, decanedioic acid and 2-hexyldecanol, into the final product. Research into the synthesis of analogous diesters, such as those used as biolubricants, provides valuable insights into the expected reaction kinetics.
In a study on the enzymatic synthesis of a structurally similar biolubricant, decane-1,10-diyl bis(2-methylpentanoate), the reaction progress was monitored by measuring the decrease in the acid value over time. mdpi.com The conversion percentage was calculated based on the initial and current acid values. mdpi.com The reaction was carried out at various temperatures, and it was observed that temperature significantly impacts the reaction rate. For instance, an increase in temperature from 60°C to 80°C led to a higher reaction rate. mdpi.com However, at 90°C, the enzymatic activity of the lipase catalyst (Candida antarctica lipase B) decreased, resulting in a lower conversion rate. mdpi.com
The following interactive table illustrates the effect of reaction time and temperature on the conversion rate in the synthesis of a model biolubricant, which can be considered analogous to the synthesis of bis(2-hexyldecan-1-yl) decanedioate.
Table 1: Effect of Reaction Time and Temperature on Conversion Rate for a Model Biolubricant Synthesis.
It is important to note that the optimal reaction time is a balance between achieving a high conversion rate and minimizing energy consumption and potential side reactions. Prolonged reaction times at high temperatures can lead to the degradation of the product or catalyst.
Byproduct Management and Removal Techniques
The primary byproduct in the esterification synthesis of bis(2-hexyldecan-1-yl) decanedioate is water, which is formed from the reaction of the carboxylic acid and alcohol functional groups. The effective removal of this water is crucial as its presence can inhibit the forward reaction and reduce the final conversion rate, due to the reversible nature of esterification. In laboratory and industrial settings, several techniques are employed for water removal. One common method is the use of a Dean-Stark apparatus, which continuously removes water from the reaction mixture azeotropically.
In enzymatic syntheses, which are often performed under milder conditions, water can be removed by adding molecular sieves to the reaction medium. mdpi.com These sieves trap water molecules, thereby shifting the equilibrium towards product formation. mdpi.com
Other potential byproducts can arise from side reactions, particularly at higher temperatures. These may include products of ether formation from the alcohol or degradation products of the reactants or the ester itself.
Following the main reaction, the purification of the desired diester from unreacted starting materials and byproducts is essential. A typical purification protocol for a similar diester involved the following steps:
Neutralization: The reaction mixture is washed with a basic solution, such as sodium bicarbonate, to remove any unreacted acidic catalyst and decanedioic acid.
Washing: Subsequent washes with deionized water are performed to remove any remaining base and water-soluble impurities.
Drying: The organic phase containing the ester is then dried using a drying agent like anhydrous sodium sulfate to remove residual water.
Filtration: The drying agent is removed by filtration.
Distillation/Evaporation: Finally, any remaining volatile impurities and the solvent (if used) are removed under reduced pressure to yield the purified bis(2-hexyldecan-1-yl) decanedioate.
In the case of the synthesis of the analogous biolubricant, decane-1,10-diyl bis(2-methylpentanoate), it was found that using a molar excess of the carboxylic acid (20% or 30%) significantly improved the purity of the final product after the reaction and initial purification steps. mdpi.com This strategy helps to drive the reaction to completion and compensates for any acid loss due to vaporization. mdpi.com
The following table summarizes the key byproducts and the techniques used for their management and removal.
| Byproduct/Impurity | Management/Removal Technique |
| Water | Azeotropic distillation (Dean-Stark), Molecular sieves |
| Unreacted Decanedioic Acid | Washing with a basic solution (e.g., sodium bicarbonate) |
| Unreacted 2-hexyldecanol | Vacuum distillation/evaporation |
| Acid Catalyst | Neutralization and washing |
| Side-reaction products | Column chromatography, Distillation |
Table 2: Byproduct Management and Removal Techniques.
Mechanistic Investigations of Ester Formation
Detailed Reaction Mechanisms in Acid-Catalyzed Esterification
The mechanism of acid-catalyzed esterification is a multi-step process often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
The initial and crucial step in acid-catalyzed esterification is the protonation of the carboxylic acid. researchgate.net The carbonyl oxygen of the carboxylic acid group on decanedioic acid is protonated by the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This protonation is a reversible process and results in the formation of an oxonium ion. masterorganicchemistry.com The resulting protonated carbonyl carbon becomes significantly more electrophilic, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com Some studies propose that this protonation step, which generates a highly active acylium ion, is the rate-controlling step of the esterification process. rsc.org
Following protonation, the alcohol, in this case, 2-hexyldecan-1-ol, acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon of the protonated decanedioic acid. masterorganicchemistry.comresearchgate.net This attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comtaylorandfrancis.com This intermediate is a key species in the reaction pathway, and its formation is a reversible step. masterorganicchemistry.com The stability and reactivity of this intermediate are influenced by both steric and electronic factors. taylorandfrancis.com
Once the tetrahedral intermediate is formed, a series of proton transfers occur. masterorganicchemistry.com A proton is transferred from the attacking alcohol portion of the intermediate to one of the hydroxyl groups. masterorganicchemistry.com This proton transfer results in the formation of a good leaving group: a water molecule. masterorganicchemistry.com The subsequent elimination of this water molecule from the tetrahedral intermediate regenerates the carbonyl double bond, leading to a protonated ester. masterorganicchemistry.commasterorganicchemistry.com The final step is the deprotonation of this protonated ester, which regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com The kinetics of water elimination are critical, and in many industrial processes, water is actively removed to shift the equilibrium towards the product side. masterorganicchemistry.com
Enzymatic Esterification Mechanisms with Lipases and Esterases
Enzymatic esterification, utilizing enzymes like lipases and esterases, offers a green and highly selective alternative to chemical catalysis. nih.govresearchgate.net These biocatalysts can perform esterification in both aqueous and non-aqueous media and are known for their high stability under various conditions. researchgate.netresearchgate.net For the synthesis of esters from dicarboxylic acids, lipases have shown considerable promise. acs.org
The mechanism of lipase-catalyzed esterification is often described as a Ping-Pong Bi-Bi mechanism. researchgate.net This multi-step process involves the formation of two tetrahedral intermediates. researchgate.net First, a nucleophilic residue in the enzyme's active site, typically a serine, attacks the carboxylic acid (decanedioic acid), forming an acyl-enzyme intermediate and releasing a water molecule. researchgate.net Subsequently, the alcohol (2-hexyldecan-1-ol) attacks this acyl-enzyme complex, forming a second tetrahedral intermediate. researchgate.net The breakdown of this second intermediate releases the ester product and regenerates the free enzyme. researchgate.net Notably, some lipases exhibit high selectivity for primary alcohols, such as 2-hexyldecan-1-ol, over secondary alcohols. nsf.govnih.gov
Stereochemical Aspects and Chiral Selectivity in Esterification
Stereochemistry plays a significant role in esterification, particularly when chiral reactants or catalysts are involved. While decanedioic acid is achiral, 2-hexyldecan-1-ol possesses a chiral center. The esterification of a racemic mixture of a chiral alcohol with a carboxylic acid can lead to the formation of a mixture of diastereomeric esters. libretexts.org These diastereomers have different physical properties and can potentially be separated. libretexts.org
Enzymes, particularly lipases, are renowned for their high stereoselectivity. researchgate.net They can often differentiate between the enantiomers of a racemic alcohol, leading to a kinetic resolution where one enantiomer is preferentially esterified. jocpr.com This enantioselectivity is a powerful tool for the synthesis of enantiomerically pure compounds. jocpr.comorganic-chemistry.org The chiral recognition is based on the three-dimensional structure of the enzyme's active site, which creates a chiral environment that favors the binding of one enantiomer over the other. nih.govnih.gov The use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily attached to a racemic mixture to form diastereomers, is another strategy to achieve separation of enantiomers. tcichemicals.com
Catalytic Systems for Enhanced Esterification
Homogeneous Acid Catalysis in Decanedioate Ester Synthesis
Homogeneous acid catalysis represents the conventional method for esterification, utilizing strong soluble acids that operate in the same phase as the reactants. csic.eswikipedia.org This approach is well-established and often characterized by high reaction rates.
Detailed Research Findings: Commonly employed homogeneous catalysts include mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TSA) and methanesulfonic acid. csic.es These catalysts function by protonating the carbonyl oxygen of the decanedioic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the 2-hexyldecan-1-ol. wikipedia.org The reaction mechanism involves the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the ester.
Heterogeneous Catalyst Development and Performance
To overcome the limitations of homogeneous systems, significant research has focused on the development of heterogeneous catalysts. These solid catalysts operate in a different phase from the liquid reactants, simplifying their separation and enabling their reuse over multiple reaction cycles. csic.esoru.edu This category includes a wide range of materials, from metal-based systems to solid acids.
Metal-based catalysts have been explored for various esterification and related reactions. Copper and nickel systems, in particular, have shown promise in different catalytic applications, including the production of biodiesel and the deoxygenation of fatty acids. researchgate.netmdpi.com
Detailed Research Findings: Copper-catalyzed esterification has been developed for coupling carboxylic acids with various substrates. For instance, copper(II) salts like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) have been shown to mediate the Chan-Lam reaction of carboxylic acids to form phenolic esters. nih.gov More recently, copper-catalyzed deaminative esterification has been developed, expanding the scope of ester synthesis. nih.govresearchgate.net Studies on biodiesel production have also utilized copper-based catalysts; for example, copper(II)-alginate complexes have been used for the esterification of oleic acid, demonstrating good catalytic activity and the potential for reuse. researchgate.net
While direct studies on copper-nickel systems for the specific esterification of decanedioic acid with 2-hexyldecan-1-ol are not widely reported, the principles from related research are applicable. Combinations of copper and nickel supported on materials like zirconia have been investigated for biodiesel production, indicating that bimetallic systems can offer synergistic effects. researchgate.netmdpi.com The development of such catalysts for long-chain ester synthesis would focus on optimizing metal dispersion, support interaction, and the electronic properties of the active sites to enhance catalytic activity and selectivity.
Solid acid catalysts are a prominent class of heterogeneous catalysts that offer the catalytic functionality of strong acids on a solid support. oru.edu This provides the benefits of high activity while allowing for easy separation and reuse, making them an environmentally and economically attractive alternative to soluble acids. csic.esacs.org
Detailed Research Findings: A variety of materials have been developed as solid acid catalysts, including sulfonic acid-functionalized resins (e.g., Amberlyst), zeolites, sulfated metal oxides (like sulfated zirconia), and tungstated zirconia. csic.esoru.edu These catalysts possess strong acid sites on their surface, which are essential for activating the carboxylic acid for esterification. oru.edu
Research on the esterification of long-chain fatty acids with alcohols like 2-ethylhexanol has demonstrated the high efficacy of these catalysts. csic.es For example, a carbon-supported sulfuric acid catalyst (H₂SO₄@C) showed significantly higher initial reaction rates compared to the commercial resin Amberlyst-16 for the esterification of both octanoic and lauric acids. csic.es These solid catalysts can be easily recovered and reused for multiple cycles with minimal loss in activity, as shown in the table below.
| Catalyst | Cycle | Final Yield (%) |
|---|---|---|
| H₂SO₄@C | 1 | 99 |
| 2 | 98 | |
| 3 | 99 | |
| 4 | 97 | |
| 5 | 98 | |
| 6 | 97 | |
| Amberlyst-16 | 1 | 90 |
| 2 | 88 | |
| 3 | 85 | |
| 4 | 82 | |
| 5 | 78 | |
| 6 | 75 |
The choice of a solid acid catalyst depends on factors like acidity, surface area, thermal stability, and cost. oru.edu For sterically hindered reactants like 2-hexyldecan-1-ol, catalysts with large pores are generally preferred to ensure reactant access to the active sites.
Biocatalytic Approaches Utilizing Enzymes
Biocatalysis, using enzymes such as lipases and esterases, has emerged as a powerful "green" alternative for ester synthesis. mdpi.com Enzymes operate under mild reaction conditions, exhibit high specificity and selectivity, and reduce the formation of by-products, making them ideal for the synthesis of high-value specialty chemicals. researchgate.netnih.gov
The success of a biocatalytic process hinges on selecting an enzyme with high activity and specificity for the desired substrates. Lipases (E.C. 3.1.1.3) are the most widely used enzymes for esterification due to their ability to function in non-aqueous environments and their broad substrate tolerance. researchgate.netmdpi.com
Detailed Research Findings: A screening process is typically undertaken to identify the most effective lipase (B570770) or esterase for a specific reaction. nih.gov Lipases from various microbial sources, such as Candida antarctica (often used as the immobilized form, Novozym® 435), Rhizomucor miehei, Pseudomonas cepacia, and Penicillium roquefortii, are commonly tested. nih.govresearchgate.net The specificity of a lipase can be influenced by the chain length of both the carboxylic acid and the alcohol. For the synthesis of di(2-hexyldecyl) decanedioate, screening would involve reacting decanedioic acid and 2-hexyldecan-1-ol in the presence of different lipases and measuring the conversion rate. For instance, in the synthesis of other esters, Candida antarctica lipase B (CALB) has shown high efficiency in catalyzing reactions involving both primary and secondary alcohols. researchgate.netmdpi.com The choice of solvent can also dramatically affect enzyme activity and selectivity. researchgate.net
| Lipase Source | Substrates | Conversion/Yield | Reference |
|---|---|---|---|
| Candida antarctica Lipase B (Novozym® 435) | 2-ethylhexanol and 2-methylhexanoic acid | 99% Conversion | mdpi.com |
| Rhizopus oryzae Lipase (ROL) | 2-monoricinolein and ricinoleic acid | 58% Yield | nih.gov |
| Pseudomonas cepacia Lipase (PSL) | (rac)-2-ethylhex-5-en-1-ol and vinyl acetate | High Enantioselectivity (E ≈ 750) | researchgate.net |
| Candida parapsilosis Lipase/Acyltransferase | Jatropha oil and methanol | 93.8% Yield | frontiersin.org |
While free enzymes can be used, their recovery from the reaction mixture is often difficult and costly. Enzyme immobilization, which involves attaching the enzyme to a solid support, transforms the biocatalyst into a heterogeneous form. researchgate.net This facilitates easy separation, enhances enzyme stability under operational conditions (e.g., temperature and organic solvents), and allows for repeated use, which is crucial for economic viability. mdpi.commdpi.com
Detailed Research Findings: Several methods exist for immobilizing enzymes, including adsorption, covalent bonding, entrapment, and cross-linking. researchgate.net For lipases, immobilization via interfacial activation on hydrophobic supports is a particularly effective strategy. mdpi.com This method involves the simple adsorption of the lipase onto a hydrophobic carrier, such as macroporous resins. researchgate.net The hydrophobic surface of the support induces a conformational change in the lipase, opening its active site and often leading to hyperactivation. mdpi.com
Advanced Catalyst Characterization and Deactivation Studies
The long-term stability and reusability of the catalyst are paramount for the economic viability of the enzymatic esterification process. Advanced characterization techniques and studies on deactivation mechanisms provide crucial insights into maintaining and improving catalyst performance.
Immobilized lipases, such as Novozym 435, are widely used due to their high activity and stability. researchgate.net The support material, often a macroporous resin, plays a significant role in the catalyst's properties. researchgate.net Characterization of these catalysts can involve a variety of techniques to understand their physical and chemical properties. Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology of the support and the distribution of the immobilized enzyme. nih.gov Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can confirm the presence of the enzyme on the support and provide information about its secondary structure. nih.gov
Catalyst deactivation can occur through several mechanisms, including thermal denaturation, inhibition by substrates or products, and mechanical stress. In the context of dicarboxylic acid esterification, high temperatures used to increase reaction rates can also lead to irreversible enzyme inactivation. nih.gov Studies on the thermal deactivation of immobilized Burkholderia lipase revealed a deactivation energy of 83 kJ/mol, indicating good thermal stability. nih.gov
The reusability of the catalyst is a key performance indicator. In a study on the synthesis of octyl esters, Novozym 435 maintained nearly 100% of its initial activity for up to seven reaction cycles, after which a gradual decrease was observed. nih.gov Similarly, in the esterification of oleic acid with glycerol, the immobilized enzyme could be reused up to seven times with only a 10% drop in conversion. illinois.edu Leaching of the enzyme from the support is another potential cause of activity loss. nih.gov
Understanding the kinetics of deactivation is essential for process optimization. The deactivation of an immobilized lipase from Candida rugosa in the esterification of butanol and butyric acid was found to have a half-life of 86 hours. nih.gov Such data is vital for designing continuous reactor systems and determining optimal catalyst replacement schedules.
Interactive Table: Catalyst Stability and Reusability in Enzymatic Esterification
| Catalyst | Reaction | Key Findings on Stability/Deactivation | Reference |
| Novozym 435 | Esterification of free fatty acids with octanol | Maintained ~100% activity for 7 cycles, then gradually decreased by 5%. | nih.gov |
| Immobilized Candida rugosa lipase | Esterification of butanol with butyric acid | Half-life of 86 hours in repeated batch reactions. | nih.gov |
| Immobilized Burkholderia lipase | Transesterification of olive oil | High thermal stability with a deactivation energy of 83 kJ/mol. | nih.gov |
| Immobilized lipase | Esterification of oleic acid with glycerol | Reusable for up to 7 cycles with only a 10% reduction in conversion. | illinois.edu |
| Hemp tea waste-immobilized Candida rugosa lipase | Esterification of oleic acid with n-decanol | Maintained 60% of original activity after three successive reactions. | nih.gov |
Note: This table presents data from studies on similar esterification reactions to provide insights into catalyst stability relevant to the synthesis of decanedioic acid; 2-hexyldecan-1-ol ester.
Advanced Analytical and Spectroscopic Characterization of Esters
Chromatographic Separation Techniques
Chromatography is essential for separating the target ester from unreacted starting materials, byproducts, and other impurities. The choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. For bis(2-hexyldecyl) decanedioate, GC-MS analysis serves to assess the purity of the final product and to identify any volatile impurities. The sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a long capillary column. jmb.or.kr As components elute from the column, they are ionized and fragmented by the mass spectrometer, which then separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for each component. researchgate.netresearchgate.net
The retention time (Rt) in the chromatogram indicates a specific component, while the mass spectrum confirms its identity. For instance, analysis of similar long-chain diesters, such as decanedioic acid, didecyl ester, shows distinct elution peaks at specific retention times under defined chromatographic conditions. researchgate.netresearchgate.net The purity of bis(2-hexyldecyl) decanedioate can be determined by integrating the area of its corresponding peak in the total ion chromatogram (TIC) and comparing it to the areas of other detected peaks.
Table 1: Hypothetical GC-MS Data for Analysis of Bis(2-hexyldecyl) Decanedioate Synthesis Mixture
| Component | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) | Identification |
| 2-Hexyldecan-1-ol | Lower | 224 (M-H₂O), 141, 83, 57 | Unreacted Alcohol |
| Decanedioic acid (as methyl ester derivative) | Variable | 202 (M), 171, 143, 87 | Unreacted Acid (derivatized for analysis) |
| Bis(2-hexyldecyl) decanedioate | Higher | 651 (M+H), 409, 223 | Product Ester |
Note: This data is illustrative. Actual retention times and fragments depend on the specific GC-MS conditions.
For components that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical method. nih.gov This is particularly relevant for analyzing large esters like bis(2-hexyldecyl) decanedioate and potential high-molecular-weight byproducts. In a typical reverse-phase LC-MS setup, the sample is dissolved in a solvent and pumped through a column packed with a non-polar stationary phase. A polar mobile phase is used, and its composition is varied over time (a gradient) to elute compounds based on their hydrophobicity. biorxiv.org
LC-MS is highly effective for the analysis of long-chain fatty acids and their esters without the need for chemical derivatization. biorxiv.orgchromatographyonline.com Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of large molecules by generating intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), which helps in confirming the molecular weight of the target ester and other non-volatile species. pnnl.gov
Spectroscopic Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of the synthesized ester. Each method provides a unique piece of the structural puzzle, from the identification of functional groups to the precise arrangement of atoms.
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. For an ester like bis(2-hexyldecyl) decanedioate, the most telling signals in the IR spectrum are the C=O and C-O stretching vibrations. orgchemboulder.comspectroscopyonline.com
The presence of a strong, sharp absorption band in the region of 1750-1735 cm⁻¹ is a definitive indicator of the ester's carbonyl group (C=O). orgchemboulder.comresearchgate.net Additionally, one or two strong bands in the 1300-1000 cm⁻¹ region correspond to the C-O single bond stretching vibrations. orgchemboulder.comspectroscopyonline.com The successful formation of the ester is confirmed by the appearance of these characteristic ester peaks and the simultaneous disappearance of the broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹) and the O-H stretch from the alcohol (around 3400-3200 cm⁻¹). researchgate.net
Table 2: Characteristic IR Absorption Frequencies for Bis(2-hexyldecyl) Decanedioate
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Appearance |
| C-H (alkane) | Stretch | 2960-2850 | Strong, sharp |
| C=O (ester) | Stretch | 1750-1735 | Strong, sharp |
| C-O (ester) | Stretch | 1300-1000 | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of bis(2-hexyldecyl) decanedioate.
In the ¹H NMR spectrum, the protons closest to the electron-withdrawing ester group are shifted downfield. The protons on the carbons adjacent to the carbonyl group of the decanedioic acid moiety (-O-C(=O)-CH₂ -) are expected to appear around 2.2-2.4 ppm. orgchemboulder.com The protons on the methylene (B1212753) group of the alcohol moiety adjacent to the ester oxygen (-CH₂ -O-C=O) are shifted further downfield, typically appearing in the range of 4.0-4.2 ppm. orgchemboulder.comchemicalbook.com The remaining aliphatic protons of the long alkyl chains will create a complex series of signals in the upfield region (0.8-1.6 ppm).
In the ¹³C NMR spectrum, the carbonyl carbon of the ester is highly deshielded and appears significantly downfield, typically around 170-175 ppm. The carbon of the alcohol moiety attached to the ester oxygen (-C H₂-O-) is also deshielded and appears around 60-70 ppm. The various other aliphatic carbons appear in the 14-40 ppm range.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Bis(2-hexyldecyl) Decanedioate
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (terminal) | ~0.9 | ~14 |
| -CH₂- (internal alkyl chains) | 1.2-1.6 | 22-35 |
| -C(=O)-CH₂ -CH₂- | ~2.3 | ~34 |
| -CH -(CH₂-O-)- | ~1.6 | ~40 |
| -CH₂ -O-C(=O)- | ~4.1 | ~65 |
| -C =O | N/A | ~173 |
Note: These are predicted values. Actual shifts can vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or five decimal places. pnnl.gov This precision allows for the unambiguous determination of the molecular formula of bis(2-hexyldecyl) decanedioate (C₄₂H₈₂O₄). By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of the constituent atoms, the elemental composition can be confirmed with high confidence.
Beyond molecular weight, HRMS can be coupled with tandem MS (MS/MS) to study fragmentation patterns. nih.gov By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragments, specific structural components can be verified. For bis(2-hexyldecyl) decanedioate, characteristic fragmentation would involve the cleavage of the ester bonds, leading to the loss of the 2-hexyldecyl groups and the formation of ions corresponding to the decanedioate backbone, providing further structural confirmation.
Thermoanalytical Methods for Material Behavior Assessment
Thermoanalytical techniques are instrumental in determining the thermal stability and phase behavior of materials. For esters, particularly those with long branched chains like the diester of decanedioic acid and 2-hexyldecan-1-ol, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are of paramount importance.
Thermogravimetric Analysis (TGA)
For instance, research on diesters synthesized from dicarboxylic acids (such as sebacic acid, which is decanedioic acid) and various alcohols has shown that thermal stability is influenced by the chain length and branching of the alcohol moiety. nih.govmdpi.com Generally, esters with longer or branched alkyl chains exhibit higher thermal stability due to increased van der Waals forces and steric hindrance, which require more energy to overcome. mdpi.com
A typical TGA curve for a long-chain ester would show a single-step decomposition process at elevated temperatures. The onset temperature of decomposition is a key indicator of thermal stability. For high-molecular-weight esters, this temperature is typically above 200°C. researchgate.net
Table 1: Representative TGA Data for Structurally Similar Diesters
| Compound | Onset Decomposition Temperature (°C) | Reference |
| Di(2-ethylhexyl) sebacate (B1225510) | ~290-310 | researchgate.net |
| Diesters of sebacic acid and linear alcohols (C10) | ~250-300 | nih.gov |
Note: The data presented is for structurally related compounds and serves as an estimation of the expected thermal behavior of the diester of decanedioic acid and 2-hexyldecan-1-ol.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is crucial for determining melting points, crystallization temperatures, and enthalpies of fusion, which are important properties for applications such as phase change materials. nih.govnih.gov
The branched structure of the 2-hexyldecyl group, a Guerbet alcohol, in the ester is expected to significantly influence its phase transition behavior. Branching generally disrupts the packing of the crystal lattice, leading to lower melting and crystallization temperatures compared to their linear counterparts. aocs.org This property is often desirable for creating esters that remain liquid over a wide temperature range. aocs.org
Studies on diesters of sebacic acid with branched alcohols have shown that these compounds exhibit very good low-temperature properties, with pour points often below -70°C. researchgate.net The DSC analysis of the diester of decanedioic acid and 2-hexyldecan-1-ol would likely reveal a low melting point and a glass transition temperature characteristic of an amorphous or semi-crystalline material with a high degree of branching.
Table 2: Representative DSC Data for Structurally Similar Diesters
| Compound | Melting Point (°C) | Crystallization Temperature (°C) | Enthalpy of Fusion (J/g) | Reference |
| Di(2-ethylhexyl) sebacate | -55 | Not Reported | Not Reported | researchgate.net |
| Diesters of sebacic acid and C10 linear alcohol | 45.8 | 32.1 | 171.2 | nih.gov |
Note: The data presented is for structurally related compounds and serves as an estimation of the expected phase behavior of the diester of decanedioic acid and 2-hexyldecan-1-ol.
Advanced Hyphenated Techniques
To obtain a detailed and unambiguous structural characterization of complex molecules like the diester of decanedioic acid and 2-hexyldecan-1-ol, advanced hyphenated analytical techniques are indispensable.
Comprehensive Two-Dimensional Gas Chromatography - Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) is a powerful technique for the separation and identification of individual components in complex mixtures. gcms.cz This method provides significantly enhanced resolution and sensitivity compared to conventional one-dimensional GC-MS. nih.gov
In the analysis of the diester of decanedioic acid and 2-hexyldecan-1-ol, GCxGC-TOFMS would be instrumental in:
Confirming Purity: The technique can separate the main diester peak from any residual starting materials (decanedioic acid and 2-hexyldecan-1-ol), byproducts of the esterification reaction, or other impurities.
Isomer Separation: If isomeric forms of the ester are present, the high resolving power of GCxGC can potentially separate them, providing a more detailed compositional analysis.
Structural Elucidation: The TOFMS provides high-resolution mass spectra, which are critical for confirming the molecular weight and fragmentation pattern of the ester.
Research on the characterization of esters of dicarboxylic acids with Guerbet alcohols has demonstrated the effectiveness of GC-MS for their analysis. researchgate.net The mass spectra of these esters often show characteristic fragmentation patterns, including ions resulting from McLafferty rearrangements, which can be used to confirm the structure. researchgate.net While specific GCxGC-TOFMS chromatograms for the target compound are not available, the technique's utility for analyzing similar complex esters, such as those found in synthetic lubricants and biofuels, is well-documented. nih.gov
The high-resolution mass data from TOFMS allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, providing a high degree of confidence in the identification.
Theoretical and Computational Studies of Decanedioate Esters
Quantum Chemical Calculations of Reaction Energetics and Transition States
Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules, including their reactivity and the energetics of chemical reactions. For a diester like decanedioic acid;2-hexyldecan-1-ol, these methods can elucidate the mechanisms of its formation and degradation.
The energetic landscape of the reaction, including activation energies and reaction enthalpies, can be mapped out. This information is vital for understanding the kinetics and thermodynamics of the ester's synthesis. For instance, a higher activation energy would suggest a slower reaction rate, requiring specific catalytic conditions to proceed efficiently. Furthermore, these calculations can shed light on the stability of the ester bond and predict its susceptibility to hydrolysis, a key degradation pathway in the environment.
Table 1: Representative Data from Quantum Chemical Calculations for Esterification Reactions
| Parameter | Description | Typical Calculated Values for Similar Long-Chain Esters |
| Activation Energy (Ea) | The minimum energy required for the esterification reaction to occur. | 20 - 40 kcal/mol |
| Reaction Enthalpy (ΔHr) | The net change in heat during the reaction. A negative value indicates an exothermic reaction. | -5 to -15 kcal/mol |
| Transition State Geometry | The molecular structure at the highest point of the energy barrier, showing the arrangement of atoms as the new ester bond forms. | Characterized by elongated C-O and O-H bonds in the reacting carboxylic acid and alcohol moieties. |
Note: The values presented are illustrative and based on general findings for similar esterification reactions. Specific calculations for this compound would be required for precise data.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. For a large and flexible molecule like this compound, MD simulations are invaluable for understanding its physical properties and biological interactions. nih.gov
While specific MD simulation studies on this compound are not found in the reviewed literature, the methodology can be outlined. A simulation would typically involve placing a model of the molecule in a simulated environment, such as a box of water or a lipid bilayer, and then calculating the forces between atoms and their subsequent movements over a series of time steps.
These simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule. The long aliphatic chains and the branched Guerbet alcohol moieties of this compound would lead to a multitude of possible conformations, influencing its physical state and how it interacts with other molecules. For example, a more compact conformation might have different solubility and transport properties compared to a more extended one.
MD simulations can also be used to study intermolecular interactions, such as how the ester might associate with other molecules in the environment, like soil organic matter or biological membranes. This is crucial for predicting its environmental partitioning and potential for bioaccumulation.
Table 2: Key Outputs of Molecular Dynamics Simulations for Long-Chain Esters
| Simulation Output | Description | Relevance for this compound |
| Conformational Ensembles | The collection of different three-dimensional structures the molecule adopts over time. | Understanding the molecule's flexibility and the range of shapes it can assume, which impacts its physical properties. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | A smaller Rg indicates a more folded and compact conformation, while a larger Rg suggests a more extended structure. |
| Interaction Energies | The energies of interaction between the ester and surrounding molecules (e.g., water, lipids). | Predicting its solubility, partitioning behavior, and potential to interact with biological systems. |
Note: This table describes the types of data that would be generated from an MD simulation. The actual values would be specific to the simulation conditions and the force field used.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a substance with its properties, such as its environmental fate and effects. ecetoc.org These models are particularly useful for screening large numbers of chemicals for potential risks when experimental data is scarce. researchgate.net
The persistence, bioaccumulation, and toxicity (PBT) of a chemical are key indicators of its potential environmental hazard. A substance is considered a PBT if it persists in the environment, accumulates in living organisms, and is toxic. A "very persistent and very bioaccumulative" (vPvB) substance poses an even higher level of concern. Regulatory frameworks like REACH in Europe use specific criteria to classify substances as PBT or vPvB. reachonline.eu
QSAR models can be used to predict the persistence of a substance by estimating its degradation half-life in various environmental compartments like water, soil, and sediment. For a large ester like this compound, which is derived from a Guerbet alcohol, its branched structure may influence its biodegradability. While specific PBT assessment for this compound is not publicly available, general QSAR models for high molecular weight esters can provide an initial screening. These models often use molecular descriptors such as molecular weight, log KOW (octanol-water partition coefficient), and the presence of specific functional groups to predict persistence.
Table 3: PBT Screening Criteria and QSAR Predictions for High Molecular Weight Esters
| Criterion | PBT Threshold | vPvB Threshold | Predicted Range for Similar Esters |
| Persistence (Half-life in marine water) | > 60 days | > 60 days | Models may predict slow degradation due to high molecular weight and hydrophobicity. |
| Bioaccumulation (Bioconcentration Factor - BCF) | > 2000 L/kg | > 5000 L/kg | High log KOW suggests potential for bioaccumulation, but this can be limited by low water solubility and large molecular size. |
| Toxicity (e.g., Chronic No-Observed-Effect-Concentration for aquatic organisms) | < 0.01 mg/L | Not applicable for vPvB | Generally low acute toxicity is expected due to low water solubility. |
Note: These are general screening criteria and predictions. A definitive PBT/vPvB assessment requires comprehensive experimental data.
The octanol-water partition coefficient (log KOW) is a critical parameter for assessing the bioaccumulation potential of a chemical. epa.gov A high log KOW value indicates that a substance is lipophilic ("fat-loving") and is more likely to partition from water into the fatty tissues of organisms.
For this compound, a direct experimental measurement of log KOW is not readily found. However, QSAR models can provide reliable estimates. Given its large, non-polar structure, a high log KOW value is expected. For a structurally similar compound, bis(2-ethylhexyl) sebacate (B1225510) (DEHS), the log KOW is estimated to be high, suggesting a tendency to bioaccumulate. However, for very hydrophobic substances with high molecular weights, the actual bioaccumulation can be lower than predicted by log KOW alone due to factors like reduced membrane permeability and low water solubility. ecetoc.org The relationship between log KOW and the bioconcentration factor (BCF) is often non-linear for such compounds. epa.gov
Table 4: Estimated Log KOW and Related Properties for Decanedioic Acid Esters
| Compound | Molecular Formula | Estimated Log KOW | Predicted Bioconcentration Factor (BCF) |
| This compound | C42H82O4 | > 10 (Estimated) | High, but potentially limited by molecular size |
| Bis(2-ethylhexyl) sebacate (Analogue) | C26H50O4 | ~9.2 | High |
Note: The Log KOW and BCF values are estimates based on QSAR models and data for analogous compounds. Experimental verification is necessary for definitive assessment.
Applications in Advanced Materials and Chemical Technologies
Development as Synthetic Lubricant Base Stocks
Esters of sebacic acid with various alcohols are well-established as high-performance synthetic lubricant base stocks. The branched structure of an alcohol like 2-hexyldecan-1-ol would be expected to impart specific desirable characteristics to the resulting diester.
Diesters are known for their excellent lubricity, which is attributed to their polarity. This polarity allows them to form an adsorbed film on metal surfaces, reducing friction and wear. The long, branched alkyl chains of a hypothetical "Decanedioic acid;2-hexyldecan-1-ol" ester would likely enhance this effect, providing a robust lubricating film under various load and speed conditions. The branched structure can also contribute to lower friction compared to linear analogues.
The oxidative stability of an ester is crucial for its lifespan as a lubricant. While esters are generally more susceptible to oxidation than hydrocarbon oils, the absence of benzylic protons in a diester of 2-hexyldecan-1-ol would contribute to good thermal and oxidative stability. guidechem.com However, the ester linkages are susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures. The bulky, branched nature of the 2-hexyldecyl group might offer some steric hindrance, potentially improving hydrolytic stability compared to esters of simpler, linear alcohols.
A high viscosity index (VI) is a key characteristic of high-performance lubricants, indicating a smaller change in viscosity with temperature. Esters, in general, possess high VIs. The branched structure of the 2-hexyldecyl group in "this compound" would be expected to result in a favorable viscosity-temperature profile. Furthermore, the branching typically disrupts the crystallization of the molecules at low temperatures, leading to excellent cold flow properties, such as a low pour point. This is a significant advantage for lubricants intended for use in a wide range of operating temperatures.
Research into Plasticizer Functionality for Polymer Systems
Esters of dicarboxylic acids are widely used as plasticizers for polymers, particularly for polyvinyl chloride (PVC). They work by embedding themselves between the polymer chains, reducing the intermolecular forces and thereby increasing the flexibility and workability of the material. A high-molecular-weight ester like "this compound" could potentially serve as a primary or secondary plasticizer, offering low volatility and good permanence, which are desirable for long-lasting flexible polymer products.
Specialty Solvent Research and Development
The chemical structure of "this compound" suggests it would be a non-polar, high-boiling point liquid with good solvency for a range of organic compounds.
While no direct research exists for this specific ester, the alcohol component, 2-hexyl-1-decanol, has been investigated as an organic solvent for the extraction of non-polar acidic drugs. This suggests that an ester derived from it could also exhibit interesting properties as a specialty solvent in analytical and separation processes. Its low volatility and water-insolubility would be advantageous in liquid-liquid extraction applications.
Article Generation Incomplete: Insufficient Data for "this compound"
Following a comprehensive search and analysis, it is not possible to generate the requested article on the chemical compound "this compound." The name provided does not correspond to a single, recognized chemical entity in standard chemical databases. The subject line appears to be a composite of two distinct molecules: Decanedioic acid (commonly known as sebacic acid) and 2-hexyldecan-1-ol.
An investigation into the plausible chemical combination of these two molecules—the ester bis(2-hexyldecyl) decanedioate—also yielded no specific research findings.
Furthermore, while one of the components, 2-hexyldecan-1-ol (CAS No. 2425-77-6), is a known compound used as an emollient, solvent, and surfactant, the specific, detailed research data required to populate the requested article outline does not appear to be publicly available. cymitquimica.comnih.gov
Specifically, the following critical information, as mandated by the article outline, could not be located:
Investigation of Interfacial Activity and Surfactant Mechanisms
Reduction of Interfacial Tension at Liquid-Liquid Interfaces:No experimental data or data tables detailing the reduction of interfacial tension at liquid-liquid interfaces by 2-hexyldecan-1-ol or its decanedioic acid ester were found.
Due to the strict instructions to focus solely on the specified compound and to adhere rigidly to the provided outline, which requires detailed data and research findings, the generation of a scientifically accurate and informative article is not feasible. Proceeding would require making unsubstantiated assumptions about the compound's identity or using data from unrelated chemicals, thereby violating the core requirements of the request.
Environmental Degradation and Fate Mechanisms
Biodegradation Pathways and Biotransformation Kinetics
Information from the ECHA (European Chemicals Agency) registration dossier indicates that 2-hexyldecan-1-ol is considered readily biodegradable. europa.eu The biodegradation of long-chain alcohols is typically initiated by the oxidation of the terminal alcohol group to an aldehyde, which is then further oxidized to a carboxylic acid. This resulting fatty acid can then enter the β-oxidation pathway, similar to the process described for decanedioic acid, leading to its complete mineralization.
The branched nature of 2-hexyldecan-1-ol may influence the rate of biodegradation compared to linear alcohols. However, studies on Guerbet alcohols suggest they are generally biodegradable. mdpi.comrsc.org The production of 2-hexyldecan-1-ol has been observed as a volatile organic compound from the bacterium Streptomyces sp., indicating that microorganisms possess the enzymatic capabilities to synthesize and likely metabolize such structures.
Specific kinetic data for the biotransformation of 2-hexyldecan-1-ol in different environmental compartments is limited in publicly available literature.
Environmental Partitioning Behavior and Distribution Modeling
The environmental distribution of 2-hexyldecan-1-ol will be influenced by its relatively low water solubility and higher log Kow compared to decanedioic acid. This suggests a greater tendency to partition to organic matter in soil and sediment, as well as a potential for bioaccumulation.
Table 2: Environmental Fate Properties of 2-Hexyldecan-1-ol
| Property | Value | Reference |
| Biodegradation | Readily biodegradable | europa.eu |
| Log Kow | No specific value found, but expected to be high due to its long alkyl chain. |
Ecotoxicological Implications of Degradation Products (Academic Focus on Pathways, not Effects)
The expected biodegradation pathway of 2-hexyldecan-1-ol would lead to the formation of 2-hexyldecanoic acid as an initial intermediate. This carboxylic acid would then likely undergo β-oxidation. The ecotoxicological properties of this and any subsequent shorter-chain branched carboxylic acids would be of interest. The complete mineralization of 2-hexyldecan-1-ol would ultimately produce carbon dioxide and water. There is currently a lack of specific studies on the identification and ecotoxicological assessment of the degradation products of 2-hexyldecan-1-ol in the environment.
Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches for Ester Synthesis
The conventional synthesis of esters often involves high temperatures, inorganic catalysts, and solvent-based processes, which can be energy-intensive and generate significant waste. mdpi.combohrium.com Future research is increasingly focused on aligning the production of esters like decanedioic acid; 2-hexyldecan-1-ol with the principles of green chemistry. This involves the development of cleaner, more efficient, and environmentally benign synthetic routes.
Key research areas include:
Solvent-Free Synthesis: The elimination of organic solvents in the esterification process is a primary goal. mdpi.com Research into solvent-free reaction media reduces volatile organic compound (VOC) emissions and simplifies product purification.
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites and ion-exchange resins, offers advantages over traditional homogeneous catalysts. These materials are non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste and improving process economics.
Energy-Efficient Methodologies: Microwave-assisted and ultrasonic-assisted synthesis are being explored as alternatives to conventional heating methods. These techniques can significantly reduce reaction times and energy consumption.
| Parameter | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Catalyst | Homogeneous (e.g., sulfuric acid) | Heterogeneous (e.g., solid acids), Biocatalysts |
| Solvent | Often requires organic solvents | Solvent-free or green solvents (e.g., ionic liquids) |
| Energy Input | High, prolonged heating | Lower, alternative energy sources (microwaves, ultrasound) |
| Byproducts | Can be significant, requiring extensive purification | Minimized, leading to higher atom economy |
| Sustainability | Lower | Higher |
Exploration of Novel Biocatalytic Systems for Enhanced Efficiency
Biocatalysis, particularly the use of enzymes like lipases, presents a highly promising avenue for the synthesis of complex esters. mdpi.combohrium.commdpi.comnih.gov These enzymatic methods operate under mild conditions, exhibit high selectivity, and are environmentally friendly. mdpi.comnih.gov
Future research in this domain will likely focus on:
Immobilized Enzymes: The immobilization of lipases on solid supports enhances their stability, reusability, and process efficiency, making the biocatalytic production of esters more economically viable. mdpi.com
Extremophilic Enzymes: Enzymes sourced from extremophilic organisms that can withstand harsh industrial conditions (e.g., high temperatures, non-aqueous media) are being investigated to broaden the scope of biocatalytic ester synthesis.
Enzyme Engineering: Advances in protein engineering and directed evolution will enable the development of tailor-made enzymes with enhanced activity, specificity, and stability for the synthesis of highly branched esters like decanedioic acid; 2-hexyldecan-1-ol.
Design of Next-Generation Lubricants with Tailored Performance Profiles
The unique molecular structure of the ester derived from decanedioic acid and 2-hexyldecan-1-ol, featuring a long carbon chain with branching, suggests its potential as a high-performance lubricant base oil. mdpi.combohrium.comlubesngreases.com The branching can improve low-temperature fluidity and oxidative stability. mdpi.combohrium.com
Emerging trends in lubricant design involving such esters include:
Bio-lubricants: With increasing environmental regulations, there is a growing demand for biodegradable and renewable lubricants. Esters derived from bio-based feedstocks are at the forefront of this trend. mdpi.combohrium.com
High-Performance Formulations: Research is focused on formulating lubricants with superior thermal and oxidative stability, low volatility, and excellent lubricity for demanding applications in the automotive, aerospace, and industrial sectors. lube-media.com
Structure-Property Relationships: A deeper understanding of how the molecular architecture of esters influences their tribological properties will enable the rational design of lubricants with precisely tailored performance characteristics. The use of branched alcohols in ester synthesis is known to improve lubricant performance. mdpi.combohrium.com
| Property | Potential Advantage | Underlying Structural Feature |
|---|---|---|
| Viscosity Index | High | Flexibility of the long, branched alkyl chains |
| Pour Point | Low | Disruption of crystalline packing due to branching |
| Oxidative Stability | Enhanced | Absence of easily oxidizable sites |
| Hydrolytic Stability | Improved | Steric hindrance around the ester linkage |
| Biodegradability | High | Ester functionality is susceptible to microbial degradation |
Integration of Artificial Intelligence and Machine Learning in Material Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in materials science, and their application in lubricant design is a rapidly growing field. proquest.comtribonet.orgmachinerylubrication.commdpi.com These computational approaches can accelerate the discovery and optimization of new molecules like the ester of decanedioic acid and 2-hexyldecan-1-ol.
Future research will leverage AI and ML for:
Predictive Modeling: ML algorithms can be trained on large datasets of molecular structures and their corresponding properties to predict the performance of novel lubricant candidates, reducing the need for extensive and time-consuming experimental testing. tribonet.orgmdpi.com
Formulation Optimization: AI can be used to optimize complex lubricant formulations by identifying the ideal blend of base oils and additives to achieve desired performance targets for specific applications. aimlprogramming.com
Inverse Design: By specifying a desired set of properties, ML models can suggest novel molecular structures that are likely to exhibit those characteristics, guiding the synthesis of next-generation materials.
Expanding Applications in Specialized Chemical Formulations
Beyond lubrication, the unique properties of the ester derived from decanedioic acid and 2-hexyldecan-1-ol make it a candidate for a variety of specialized chemical formulations. Its long, branched structure can impart desirable characteristics such as high solvency, low volatility, and good compatibility with other organic compounds.
Potential emerging applications that warrant further investigation include:
Plasticizers: The ester's high molecular weight and branched structure could make it an effective and potentially bio-based plasticizer for polymers, improving flexibility and durability.
Cosmetic Emollients: In personal care products, this ester could function as a non-greasy emollient, providing skin conditioning and a desirable sensory profile. atamanchemicals.comatamanchemicals.com
Advanced Coatings and Resins: Its properties could be leveraged in the formulation of high-performance coatings, providing improved flexibility, adhesion, and weather resistance.
Q & A
Q. What are the standard methods for synthesizing decanedioic acid and 2-hexyldecan-1-ol in laboratory settings?
- Decanedioic acid : Typically synthesized via alkaline cleavage of ricinoleic acid (from castor oil) or through catalytic oxidation of sebacaldehyde. Industrial routes often use high-temperature hydrolysis of sebacate esters, but lab-scale methods may employ controlled ozonolysis of unsaturated fatty acids to achieve higher purity .
- 2-Hexyldecan-1-ol : Synthesized via Guerbet reaction, involving condensation of hexanol and decanol under basic conditions with metal catalysts (e.g., Cu or Ru). Temperature optimization (120–180°C) and catalyst loading (1–5 wt%) are critical for branching control and yield enhancement .
Q. How can researchers characterize the purity and structural integrity of decanedioic acid and 2-hexyldecan-1-ol?
Q. What are the recommended storage conditions and handling protocols for these compounds to ensure experimental reproducibility?
- Decanedioic acid : Store in airtight containers at 4°C to prevent moisture absorption and oxidation. Avoid contact with strong oxidizers (e.g., HNO₃) due to exothermic decomposition risks .
- 2-Hexyldecan-1-ol : Classified as flammable (flash point >100°C). Store under nitrogen in glass/PTFE-lined containers. Use explosion-proof refrigerators for long-term storage. Incompatible with strong acids/alkalis (risk of hazardous reactions) .
Advanced Research Questions
Q. What experimental strategies are effective in optimizing the copolymerization of decanedioic acid with diamine monomers for high-performance polyamides?
- Salt preparation : Pre-react decanedioic acid with 1,4-butanediamine in aqueous solution (pH 6.5–7.5) to form a stoichiometric salt. Concentrate to 4–8% water content at 100–180°C under 1–3 bar pressure to prevent premature polymerization .
- Post-condensation : Conduct melt polymerization at 185–205°C under vacuum (<5 mbar) to achieve viscosities >100 mL/g. Add phosphoric acid (0.1–0.5 wt%) as a catalyst to suppress side reactions .
Q. How does the branching structure of 2-hexyldecan-1-ol influence its surfactant properties in aqueous-nonaqueous mixed solvent systems?
- Critical micelle concentration (CMC) : Branched isomers exhibit 20–30% lower CMC (0.05–0.1 mM) compared to linear analogs due to reduced steric hindrance. Assess via conductivity titration or fluorescence probe methods (e.g., pyrene polarity index) .
- Solubility modulation : In water-ethanol (1:1) systems, branched 2-hexyldecan-1-ol shows 50% higher solubility than linear alcohols. Use dynamic light scattering (DLS) to correlate branching with micelle size (typically 5–15 nm) .
Q. What analytical approaches resolve contradictions in reported solubility profiles of 2-hexyldecan-1-ol across different solvent matrices?
- Contradiction : Discrepancies in solubility data (e.g., 0.01 mg/mL in water vs. 50 mg/mL in ethanol) arise from inconsistent purity standards or measurement temperatures.
- Methodology :
- Standardized protocols : Use OECD 105 guidelines for shake-flask method with HPLC quantification. Pre-saturate solvents at 25°C for 24 hours.
- Thermodynamic modeling : Apply Renon-Prausnitz local composition models to predict activity coefficients in mixed solvents, accounting for hydrogen bonding and van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
